molecular formula C20H16N4O6S2 B2596759 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 899963-75-8

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2596759
CAS No.: 899963-75-8
M. Wt: 472.49
InChI Key: XXNXUHWLFHROFQ-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 6-nitrobenzo[d]thiazol-2-yl group at the N-position and a 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl) moiety at the para position of the benzamide (Fig. 1). The furan-2-ylmethyl and methyl groups on the sulfamoyl substituent may influence solubility, metabolic stability, and target selectivity .

Properties

IUPAC Name

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O6S2/c1-23(12-15-3-2-10-30-15)32(28,29)16-7-4-13(5-8-16)19(25)22-20-21-17-9-6-14(24(26)27)11-18(17)31-20/h2-11H,12H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNXUHWLFHROFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of an appropriate benzoyl chloride with an amine.

    Introduction of the Furan-2-ylmethyl Group: This step involves the alkylation of the amine with furan-2-ylmethyl chloride under basic conditions.

    Nitrobenzo[d]thiazole Substitution: The final step involves the coupling of the intermediate with 6-nitrobenzo[d]thiazole, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2-carboxylic acid derivatives.

    Reduction: The nitro group on the benzo[d]thiazole can be reduced to an amine under hydrogenation conditions.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives of benzo[d]thiazole.

    Substitution: Halogenated benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe. The presence of the nitrobenzo[d]thiazole moiety suggests it could interact with biological macromolecules, making it useful in studying enzyme mechanisms or protein-ligand interactions.

Medicine

Medicinally, 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties, given the presence of the furan and nitrobenzo[d]thiazole groups.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell wall synthesis. The nitro group could undergo reduction within microbial cells, leading to the generation of reactive intermediates that damage cellular components.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents on Benzamide Benzothiazole Substituent Key Biological Activity Reference
Target Compound 4-(N-(Furan-2-ylmethyl)-N-methylsulfamoyl) 6-Nitro Hypothesized kinase inhibition
N-(3-(Dimethylamino)propyl)-4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide 4-Methylsulfonyl, dimethylaminopropyl 6-Nitro Undisclosed (structural analog)
4a () 2-(4-Fluorobenzylidene-thiazolidinone) 6-Nitro VEGFR-2 inhibition (IC₅₀: 458 nM)
11 () 4-(4-Methylpiperazin-1-yl) 6-Bromo Enzyme inhibition (55% yield)
5a () 4-Fluoro m-Fluoro (thiazol-2-yl) ZAC antagonism (EC₅₀: 0.8 µM)

Biological Activity

The compound 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a complex organic molecule characterized by its diverse functional groups, which suggest potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O4SC_{19}H_{20}N_{4}O_{4}S, and it features a sulfonamide group, a furan moiety, and a nitro-substituted benzo[d]thiazole. These structural components are known for their interactions with various biological targets, making them candidates for drug development.

Antimicrobial Properties

Sulfonamides are widely recognized for their antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential efficacy against bacterial infections. Studies have indicated that related compounds exhibit significant antibacterial activity, which may extend to this molecule as well.

Anticancer Potential

Compounds containing furan and thiazole rings have been investigated for their anticancer properties. For instance, similar derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating that the compound may possess anticancer activity . The presence of the nitro group is also associated with enhanced biological activity in certain contexts.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in disease processes. For example, derivatives with similar structures have shown promise as inhibitors of proteases linked to viral infections, such as SARS-CoV-2 . The structure-activity relationship (SAR) studies suggest that modifications to the furan or thiazole moieties can significantly impact inhibitory potency.

Synthesis and Evaluation

The synthesis of this compound typically involves several steps:

  • Formation of the furan-2-ylmethylamine through reductive amination.
  • Reaction with sulfonyl chloride to produce the sulfonamide intermediate.
  • Coupling with 6-nitrobenzo[d]thiazole to form the final product.

These synthetic routes require careful optimization to yield high-purity products suitable for biological evaluation.

Case Studies

  • Antimicrobial Activity : A study evaluated a series of sulfonamide derivatives against various bacterial strains, demonstrating that compounds with similar furan and thiazole functionalities exhibited significant antibacterial activity, supporting the hypothesis that our compound may also be effective.
  • Cytotoxicity Assessment : In vitro studies on related compounds indicated low cytotoxicity against normal human cells while effectively inhibiting cancer cell proliferation. This suggests a favorable therapeutic window for further development .
  • Enzymatic Inhibition : Research on structurally similar compounds has shown promising results in inhibiting viral proteases, particularly in the context of COVID-19 treatment strategies. The findings indicate that modifications in the substituents can enhance inhibitory effects significantly .

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